

Theoretical properties of 1-Methyl-2-oxo-1,2-dihdropyridine-4-carboxamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Methyl-2-oxo-1,2-dihdropyridine-4-carboxamide
Cat. No.:	B1363393

[Get Quote](#)

An In-Depth Technical Guide to the Theoretical Properties of **1-Methyl-2-oxo-1,2-dihdropyridine-4-carboxamide**

Executive Summary

This technical guide provides a comprehensive theoretical analysis of **1-Methyl-2-oxo-1,2-dihdropyridine-4-carboxamide**, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of experimental data, this document focuses on its predicted physicochemical properties, theoretical spectroscopic profile, and a detailed workflow for its computational characterization. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies to facilitate further investigation and application of this molecule.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity and structure. **1-Methyl-2-oxo-1,2-dihdropyridine-4-carboxamide** is a derivative of a pyridone core, a scaffold present in numerous biologically active compounds.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below, providing a standardized basis for its reference in databases and literature.

Property	Value	Source
CAS Number	6433-99-4	[1]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[1]
Molecular Weight	152.15 g/mol	[1]
Canonical SMILES	CN1C=CC(=CC1=O)C(=O)N	[1]
InChI	InChI=1S/C7H8N2O2/c1-9-3-2-5(7(8)11)4-6(9)10/h2-4H,1H3,(H2,8,11)	[1]

Two-Dimensional Structure

The structural arrangement of **1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide** is depicted below. The molecule consists of a central 1,2-dihydropyridin-2-one ring, substituted with a methyl group on the nitrogen atom (N1) and a carboxamide group at the C4 position.

2D Structure of the Topic Compound

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial estimates of a molecule's physicochemical properties. These parameters are crucial for predicting its behavior in various environments, including its potential ADME (Absorption, Distribution, Metabolism, and Excretion) profile in a drug development context.

Computed Property	Predicted Value	Description
XLogP3	-1.1	A measure of lipophilicity. The negative value suggests high hydrophilicity.
Hydrogen Bond Donors	1	The primary amide (-NH ₂) group can donate a hydrogen bond.
Hydrogen Bond Acceptors	3	The two carbonyl oxygens and the ring nitrogen can accept hydrogen bonds.
Rotatable Bond Count	1	The C-C bond between the ring and the carboxamide group allows for rotation.
Topological Polar Surface Area (TPSA)	67.9 Å ²	Indicates the surface area occupied by polar atoms, suggesting good potential for cell membrane permeability.

Note: These properties are computationally derived and await experimental validation.

Theoretical Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the known functional groups of **1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide**, the following spectral characteristics are anticipated.

Proton NMR (¹H NMR)

- Amide Protons (-CONH₂): A broad singlet is expected around 7.0-8.5 ppm, which may exchange with D₂O.
- Aromatic/Vinyl Protons: Three distinct signals are expected for the protons on the pyridone ring, likely appearing as doublets or singlets in the 6.0-8.0 ppm range.

- N-Methyl Protons (-NCH₃): A sharp singlet corresponding to the three methyl protons is anticipated around 3.5-4.0 ppm.

Carbon-13 NMR (¹³C NMR)

- Carbonyl Carbons (C=O): Two signals are expected in the downfield region (160-180 ppm) for the ring and amide carbonyls.
- Ring Carbons: Four signals are expected for the sp² hybridized carbons of the pyridone ring, typically in the 100-150 ppm range.
- N-Methyl Carbon (-NCH₃): A signal in the aliphatic region, likely around 30-40 ppm.

Infrared (IR) Spectroscopy

- N-H Stretch: A pair of sharp peaks around 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.
- C-H Stretch: Signals just below 3000 cm⁻¹ for the methyl C-H bonds.
- C=O Stretch: Strong, sharp absorptions are expected around 1650-1700 cm⁻¹ for the two carbonyl groups.
- N-H Bend: A band around 1600-1650 cm⁻¹ from the amide N-H bending vibration.

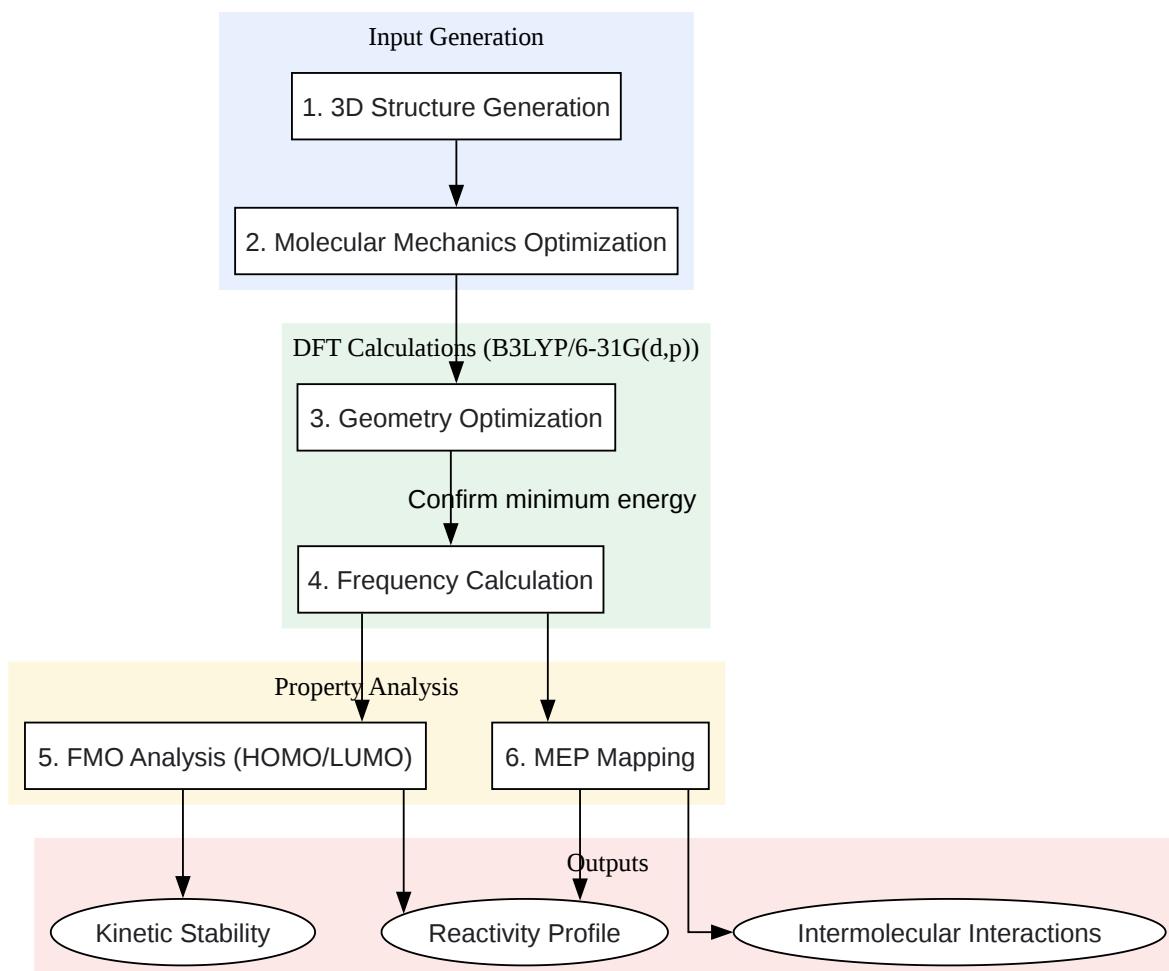
Computational Chemistry Workflow for In-Depth Analysis

To move beyond basic predictions and gain a deeper understanding of the molecule's electronic structure and reactivity, a robust computational chemistry workflow is necessary. Density Functional Theory (DFT) is the methodology of choice for this purpose, offering an excellent balance of accuracy and computational cost.

Rationale for Computational Analysis

The objective is to model the molecule's ground state geometry, electronic distribution, and orbital energies. This information is invaluable for predicting reactivity, stability, and potential

intermolecular interactions. A functional like B3LYP combined with a basis set such as 6-31G(d,p) provides a reliable standard for this class of organic molecules.


Recommended Computational Protocol

This protocol outlines the standard steps for a thorough theoretical characterization.

- Initial Structure Generation:
 - Construct the 3D coordinates of the molecule using a molecular builder.
 - Perform an initial, low-level molecular mechanics optimization (e.g., using a force field like MMFF94) to obtain a reasonable starting geometry.
- Geometry Optimization:
 - Objective: To find the lowest energy conformation of the molecule.
 - Method: Perform a full geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)).
 - Validation: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
- Frontier Molecular Orbital (FMO) Analysis:
 - Objective: To understand the molecule's electronic properties and kinetic stability.
 - Method: From the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
 - Interpretation: The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates likely sites for electron donation (HOMO) and acceptance (LUMO).
- Molecular Electrostatic Potential (MEP) Mapping:

- Objective: To visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
- Method: Calculate the MEP and map it onto the molecule's electron density surface.
- Interpretation: Red regions (negative potential) indicate electron-rich areas, susceptible to electrophilic attack. Blue regions (positive potential) indicate electron-deficient areas, susceptible to nucleophilic attack.

The following diagram illustrates this proposed workflow.

[Click to download full resolution via product page](#)

Computational Chemistry Workflow

Conclusion

1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide presents a hydrophilic scaffold with multiple sites for hydrogen bonding. While experimental characterization remains a crucial next step, the theoretical and computational data outlined in this guide provide a robust foundation for future research. The proposed computational workflow offers a clear path to elucidating its electronic structure and reactivity profile, which can accelerate its evaluation in drug discovery programs and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- To cite this document: BenchChem. [Theoretical properties of 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363393#theoretical-properties-of-1-methyl-2-oxo-1-2-dihydropyridine-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com